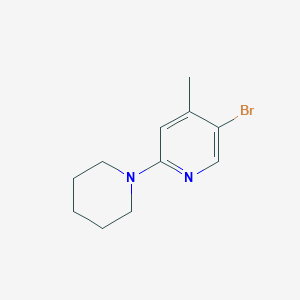

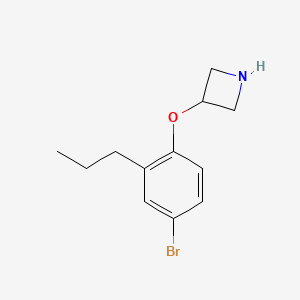

![molecular formula C8H9N3 B1525234 5-methyl-1H-pyrrolo[3,2-b]pyridin-3-amine CAS No. 1190310-46-3](/img/structure/B1525234.png)

5-methyl-1H-pyrrolo[3,2-b]pyridin-3-amine

Vue d'ensemble

Description

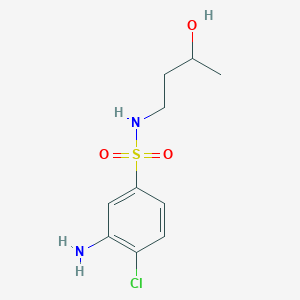

“5-methyl-1H-pyrrolo[3,2-b]pyridin-3-amine” is a chemical compound that belongs to the class of organic compounds known as pyrrolopyridines . It is a derivative of pyrrolopyridine, which is a polycyclic aromatic compound with a pyrrole ring fused to a pyridine ring .

Synthesis Analysis

The synthesis of “5-methyl-1H-pyrrolo[3,2-b]pyridin-3-amine” and its derivatives has been reported in several studies . For instance, the dihydrochloride salt of a related compound, pexidartinib, was synthesized and the crystal structure of its dihydrate was determined from single crystal data . Another study reported a series of 1H-pyrrolo[2,3-b]pyridine derivatives with potent activities against FGFR1, 2, and 3 .Molecular Structure Analysis

The molecular structure of “5-methyl-1H-pyrrolo[3,2-b]pyridin-3-amine” and its related compounds has been analyzed in several studies . In the pexidartinib molecule, the N atom of the central pyridine ring and the pyridine-N atom of the pyrrolopyridine group are both protonated . The pexidartinib molecule forms N–H···O and N–H···Cl interactions with neighboring water molecules and chloride ions, respectively .Applications De Recherche Scientifique

Kinase Inhibitors

The azaindole framework, which includes compounds like 3-AMINO-5-METHYL-4-AZAINDOLE, has been extensively used in the design of kinase inhibitors. These inhibitors play a crucial role in drug discovery and innovation due to their ability to modulate enzyme activity involved in various diseases .

Medicinal Chemistry

Azaindoles and derivatives are pivotal core structures in pharmaceuticals and natural products. They have found wide applications in medicinal chemistry due to their interesting biochemical and biophysical properties .

Orientations Futures

The future directions for the research and development of “5-methyl-1H-pyrrolo[3,2-b]pyridin-3-amine” and its derivatives could involve further studies on their synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, more research is needed to fully understand their safety profile and potential applications in various fields .

Mécanisme D'action

Target of Action

It’s known that azaindole derivatives, which include 3-amino-5-methyl-4-azaindole, have been used as kinase inhibitors . Kinases are proteins that play a crucial role in cell signaling and regulation. They are involved in a wide range of cellular processes, including cell growth, differentiation, metabolism, and apoptosis .

Mode of Action

Azaindole derivatives are known to bind with high affinity to multiple receptors . This binding can inhibit the activity of the target proteins, leading to changes in cellular processes .

Biochemical Pathways

It’s known that kinase inhibitors can affect a variety of pathways, including those involved in cell growth, differentiation, and apoptosis . The inhibition of these pathways can lead to downstream effects such as the suppression of cell proliferation and the induction of cell death .

Pharmacokinetics

It’s known that the azaindole core can be used to modulate and finely tune these properties . This can impact the bioavailability of the compound, which is a critical factor in its effectiveness as a drug .

Result of Action

As a kinase inhibitor, it can be expected to suppress cell proliferation and induce cell death . This can result in the inhibition of disease progression in conditions such as cancer .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially affect the activity and stability of the compound .

Propriétés

IUPAC Name |

5-methyl-1H-pyrrolo[3,2-b]pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c1-5-2-3-7-8(11-5)6(9)4-10-7/h2-4,10H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTPBMWCMOPXYRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)NC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-methyl}piperidine hydrochloride](/img/structure/B1525154.png)

![4-[(5-Bromo-2-pyridinyl)amino]-2-butanol](/img/structure/B1525156.png)

![2-[4-Amino(ethyl)-2-(trifluoromethyl)anilino]-1-ethanol](/img/structure/B1525159.png)

![2-{2-[2-Bromo-4-(sec-butyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1525160.png)

![3-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-pyrrolidine hydrochloride](/img/structure/B1525169.png)